

# 87Sr NMR Spectroscopy of Strontium Compounds: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strontium acetate*

Cat. No.: *B1198276*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of <sup>87</sup>Sr Nuclear Magnetic Resonance (NMR) spectroscopy, a specialized analytical technique for investigating the local environment of strontium atoms in various chemical and biological systems. Due to the unique nuclear properties of <sup>87</sup>Sr, this method presents both significant challenges and powerful opportunities for characterizing strontium-containing materials, including pharmaceuticals, biomaterials, and inorganic compounds.

## Core Principles and Challenges

Strontium-87 (<sup>87</sup>Sr) is the only naturally occurring strontium isotope amenable to NMR spectroscopy.<sup>[1]</sup> However, its application is hampered by several inherent properties:

- Low Natural Abundance: <sup>87</sup>Sr constitutes only 7.0% of natural strontium, which significantly reduces signal intensity.<sup>[1][2]</sup>
- Low Gyromagnetic Ratio: The low gyromagnetic ratio of <sup>87</sup>Sr further contributes to its low sensitivity, making signal detection challenging.<sup>[1]</sup>
- Quadrupolar Nucleus: As a spin  $I = 9/2$  nucleus, <sup>87</sup>Sr possesses a nuclear electric quadrupole moment.<sup>[2][3]</sup> This moment interacts with local electric field gradients (EFGs) at the nucleus, leading to significant line broadening in the NMR spectra, often spanning

several megahertz.[2][4] This broadening can obscure subtle chemical shift differences and reduce overall resolution.[4]

These challenges necessitate the use of high magnetic field strengths and specialized solid-state NMR techniques to acquire meaningful data.[5]

## 87Sr NMR Parameters: Probing the Local Environment

The analysis of <sup>87</sup>Sr NMR spectra provides several key parameters that offer detailed insights into the atomic-scale environment of strontium ions:

- Isotropic Chemical Shift ( $\delta_{\text{iso}}$ ): The chemical shift is sensitive to the electronic environment and coordination number of the strontium atom. A general trend observed is that the magnetic shielding increases (i.e., the chemical shift decreases) with an increasing strontium coordination number.[5][6] The known experimental chemical shift for <sup>87</sup>Sr spans a range of approximately 550 ppm.[6][7]
- Nuclear Quadrupole Coupling Constant ( $C_Q$ ): The  $C_Q$  value is a measure of the interaction strength between the nuclear quadrupole moment and the local EFG. It is highly sensitive to the symmetry of the strontium site.[5][6] For instance, strontium in a perfectly cubic symmetry environment will have a  $C_Q$  of zero, resulting in a sharper NMR signal.[2] In contrast, distorted or asymmetric environments lead to large  $C_Q$  values and broad spectral lines.[5][6] Reported  $C_Q$  values for strontium compounds can range from 0 to over 50 MHz.[5][6][7]
- Chemical Shift Anisotropy ( $\delta_{\text{aniso}}$ ): In solid samples, the chemical shift can be orientation-dependent. This anisotropy provides additional information about the electronic structure and symmetry of the strontium site.[5][6]

## Quantitative Data of <sup>87</sup>Sr NMR Parameters

The following table summarizes representative <sup>87</sup>Sr NMR parameters for a variety of strontium-containing solids, as determined by high-field solid-state NMR. These values illustrate the sensitivity of the chemical shift and quadrupole coupling constant to the local chemical environment.

Compound	Isotropic Chemical Shift ( $\delta_{\text{iso}}$ ) (ppm)	Quadrupole Coupling Constant (C_Q) (MHz)	Strontium Coordination Number (CN)
SrF <sub>2</sub>	135	0	8
SrCl <sub>2</sub>	70	0	9
SrBr <sub>2</sub>	40	0	9
SrI <sub>2</sub>	-45	0	9
SrO	325	0	6
SrS	235	0	6
SrCO <sub>3</sub> (Aragonite)	10	15.5	9
SrSO <sub>4</sub> (Celestine)	-15	24.1	12
Sr(NO <sub>3</sub> ) <sub>2</sub>	-40	0	12
SrCl <sub>2</sub> ·6H <sub>2</sub> O	-10	13.8	9
SrBr <sub>2</sub> ·6H <sub>2</sub> O	-30	13.7	9
Sr(OH) <sub>2</sub> ·8H <sub>2</sub> O	-50	10.3	8
SrTiO <sub>3</sub> (perovskite)	190	0	12
Sr <sub>2</sub> P <sub>2</sub> O <sub>7</sub>	10, -5	20.2, 33.1	8, 8

Note: Chemical shifts are referenced relative to Sr<sup>2+</sup>(aq). Data compiled from Faucher et al. (2015).[\[5\]](#)[\[6\]](#)

## Experimental Protocols

Acquiring high-quality <sup>87</sup>Sr NMR spectra requires careful optimization of experimental parameters and the use of advanced pulse sequences. The following provides a general methodology for solid-state <sup>87</sup>Sr NMR experiments.

### 4.1. Sample Preparation

- Material: Use finely ground, crystalline powder of the strontium compound to ensure homogeneous packing and efficient radiofrequency (RF) penetration.
- Rotor Packing: Pack the sample into a zirconia rotor (e.g., 1.3 mm to 4 mm outer diameter, depending on the spectrometer probe and desired spinning speed). Ensure the packing is tight and uniform to maintain spinning stability.
- Mass and Volume: Accurately measure the mass of the sample and ensure it is centered within the RF coil of the NMR probe.

#### 4.2. NMR Spectrometer Setup

- Magnetic Field: Experiments are best performed at high magnetic field strengths (e.g., 14.1 T, 21.1 T, or higher) to improve sensitivity and resolution.[5]
- Probe Tuning: Tune the NMR probe to the  $^{87}\text{Sr}$  Larmor frequency at the given field strength.
- Magic Angle Spinning (MAS): Set the MAS speed. For broad quadrupolar patterns, fast spinning speeds (>10 kHz) are often necessary to average anisotropic interactions.[8]

#### 4.3. Data Acquisition Parameters

- Pulse Sequence: The quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequence is highly effective for acquiring spectra of broad quadrupolar signals.[9] It refocuses the anisotropic broadening, leading to a significant sensitivity enhancement.
- RF Field Strength: Use a high RF field strength for the excitation pulse to ensure uniform excitation across the broad spectral line.
- Recycle Delay (d1): The recycle delay should be set to approximately 1.25 times the spin-lattice relaxation time ( $T_1$ ) of the  $^{87}\text{Sr}$  nucleus in the sample to allow for sufficient relaxation between scans.
- Number of Scans (ns): Due to the low sensitivity of  $^{87}\text{Sr}$ , a large number of scans (from thousands to millions) is typically required to achieve an adequate signal-to-noise ratio.

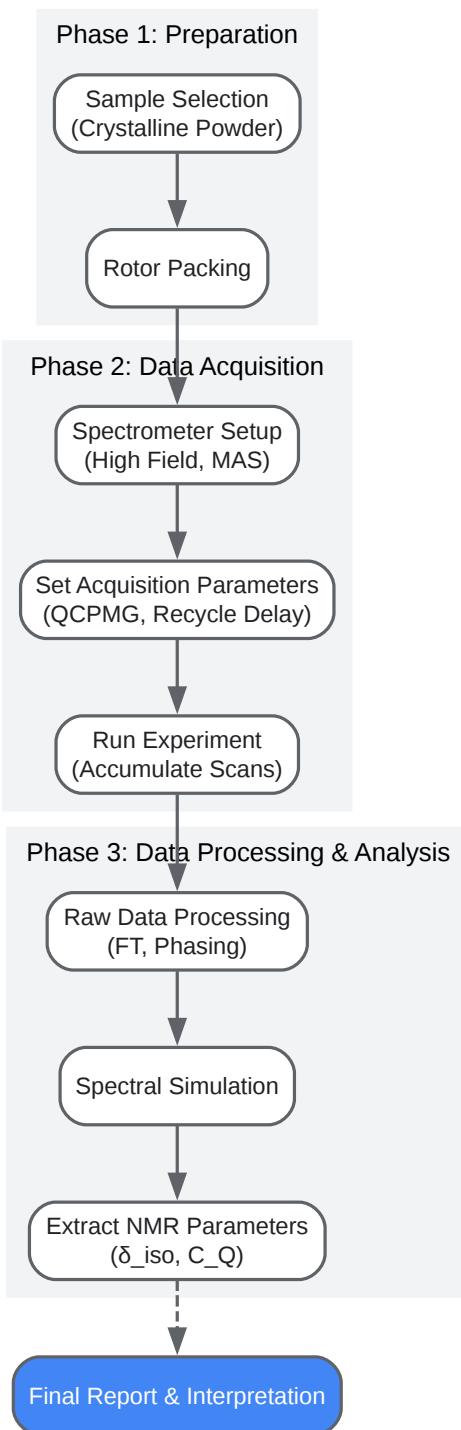
- Spectral Width (sw): The spectral width must be large enough to encompass the entire breadth of the quadrupolar powder pattern.
- Reference: The chemical shifts are typically referenced to a 0.5 M solution of  $\text{SrCl}_2$  in  $\text{D}_2\text{O}$ .  
[\[2\]](#)

#### 4.4. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
- Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to obtain a clean, interpretable spectrum.
- Spectral Simulation: Use specialized software to simulate the experimental spectrum to extract accurate values for  $\delta_{\text{iso}}$ ,  $C_Q$ , and other NMR parameters.

## Visualizations of Experimental and Logical Workflows

The following diagram illustrates the typical workflow for conducting an  $^{87}\text{Sr}$  solid-state NMR experiment, from sample preparation to final data analysis.

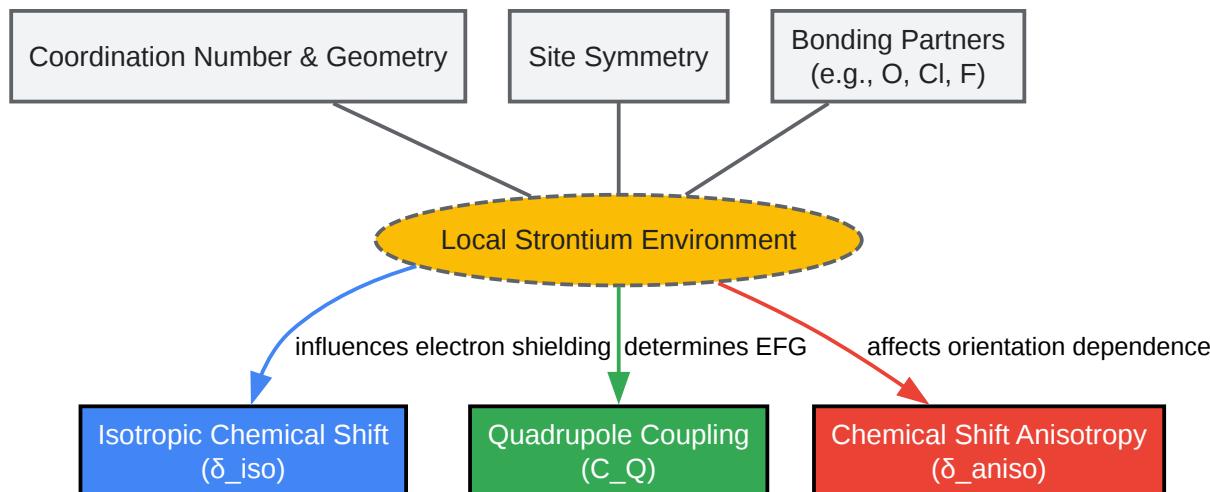


[Click to download full resolution via product page](#)

Caption: Workflow for a typical  $^{87}\text{Sr}$  solid-state NMR experiment.

This diagram outlines the key chemical and physical factors that influence the primary observable parameters in  $^{87}\text{Sr}$  NMR spectroscopy. Understanding these relationships is crucial

for accurate spectral interpretation.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Strontium-87 - isotopic data and properties [chemlin.org]
- 2. (87Sr) Strontium NMR [chem.ch.huji.ac.il]
- 3. solidstatenmr.org.uk [solidstatenmr.org.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-State 87Sr NMR Spectroscopy at Natural Abundance and High Magnetic Field Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 9. Strontium-87 NMR references [pascal-man.com]
- To cite this document: BenchChem. [<sup>87</sup>Sr NMR Spectroscopy of Strontium Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198276#87sr-nmr-spectroscopy-of-strontium-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)